molecular formula C4H6N2 B12108824 2H-pyrrol-5-amine

2H-pyrrol-5-amine

Cat. No.: B12108824
M. Wt: 82.10 g/mol
InChI Key: BSNZWSKBNMIUPM-UHFFFAOYSA-N
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Description

2H-Pyrrol-5-amine (CAS 1120-81-6), also known as 2-pyrrolidone oxime, is a heterocyclic compound with the molecular formula C₄H₈N₂O. It features a pyrrole ring fused with an oxime group (-NOH), conferring unique electronic and steric properties .

Properties

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

2H-pyrrol-5-amine

InChI

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-2H,3H2,(H2,5,6)

InChI Key

BSNZWSKBNMIUPM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Pyrrol-5-amine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of by-products and operates in the absence of organic solvents .

Industrial Production Methods: Industrial production of 2H-pyrrol-5-amine often employs multicomponent reactions due to their efficiency and environmental benefits. These reactions typically involve the use of hexane-2,5-dione and aromatic amines in the presence of organocatalysts like squaric acid . The process is scalable and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as competitive inhibitors of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell proliferation and angiogenesis . The amino group at the fifth position allows for hydrogen bonding and electrostatic interactions with the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular formulas, and applications of 2H-pyrrol-5-amine and its analogs:

Compound Name Structural Features Molecular Formula Key Properties/Applications References
2H-Pyrrol-5-amine (2-pyrrolidone oxime) Pyrrole ring with oxime group C₄H₈N₂O Precursor in synthesis; moderate bioactivity
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine Imidazolidine-pyrrole fused ring C₇H₁₀N₄ N-heterocyclic carbene (NHC) ligand; catalytic asymmetric synthesis
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine Bromine-substituted pyrrolopyrimidine C₆H₅BrN₄ High binding affinity; medicinal chemistry applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine Pyrrolidine-pyridine hybrid with methyl substituent C₁₀H₁₅N₃ Potential CNS activity; improved lipophilicity
5-(1H-Pyrrol-2-yl)thiazol-2-amine Thiazole-pyrrole hybrid C₇H₇N₃S Enzyme inhibition; antimicrobial activity

Unique Advantages and Limitations

Compound Advantages Limitations
2H-Pyrrol-5-amine Simple synthesis; versatile oxime reactivity Low thermal stability; limited bioactivity data
Imidazolidine-pyrrole High catalytic efficiency; stable metal complexes Sensitivity to moisture; complex synthesis
Bromo-pyrrolopyrimidine Strong target affinity; halogen-mediated selectivity Potential toxicity; costly halogenation steps
Thiazole-pyrrole Broad-spectrum antimicrobial activity Poor solubility in aqueous media

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